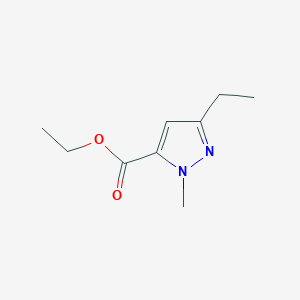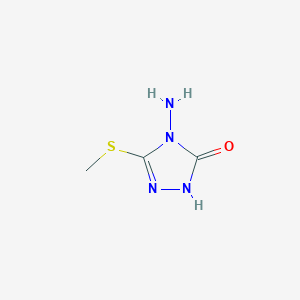
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, commonly known as AMT, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. AMT is a derivative of the triazole family and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of AMT is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. AMT has been found to inhibit the activity of enzymes involved in the biosynthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical and Physiological Effects:
AMT has been found to have various biochemical and physiological effects, including the inhibition of fungal growth, the inhibition of cancer cell growth, and the inhibition of corrosion. AMT has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AMT has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, the limitations of AMT include its limited availability, high cost, and the need for specialized equipment for its synthesis.
Orientations Futures
There are several future directions for AMT research, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential use in the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential side effects.
In conclusion, AMT is a unique compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of AMT in various scientific research applications.
Méthodes De Synthèse
AMT can be synthesized using various methods, including the reaction of 4-amino-3-(methylthio)-1,2,4-triazole with ethyl chloroformate, and the reaction of 4-amino-3-(methylthio)-1H-1,2,4-triazole with acetic anhydride. The yield of AMT synthesis can be improved by using different reaction conditions, such as changing the reaction temperature, reaction time, and catalysts.
Applications De Recherche Scientifique
AMT has been studied for its potential use in various scientific research applications, including as an antifungal agent, as a corrosion inhibitor, and as a catalyst for organic reactions. AMT has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
128075-40-1 |
|---|---|
Formule moléculaire |
C3H6N4OS |
Poids moléculaire |
146.17 g/mol |
Nom IUPAC |
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
Clé InChI |
NLZRYYGFPLLKRG-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=O)N1N |
SMILES canonique |
CSC1=NNC(=O)N1N |
Synonymes |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



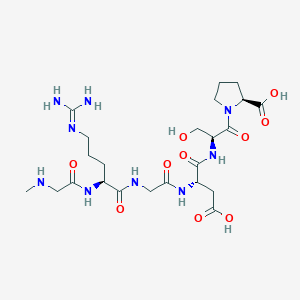
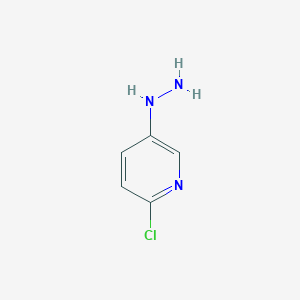
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
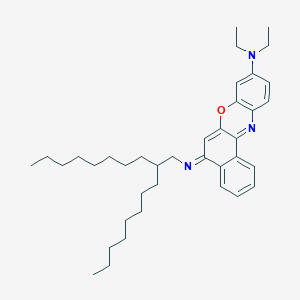
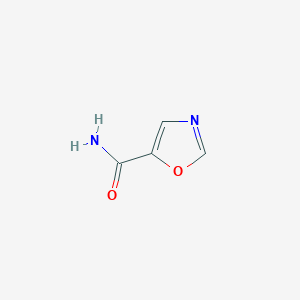
![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)
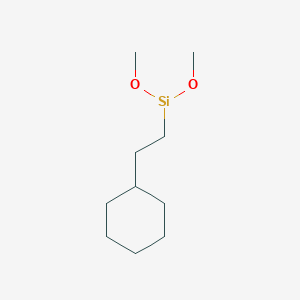
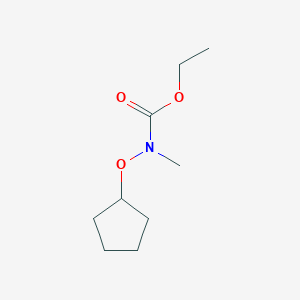
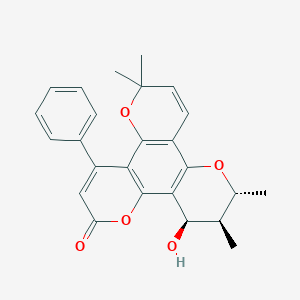
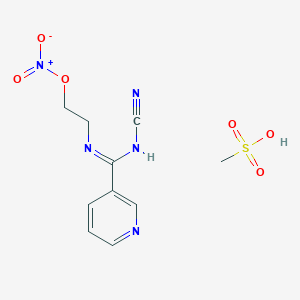
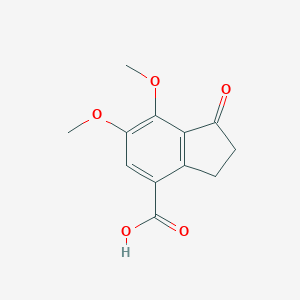
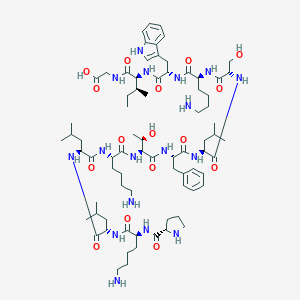
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
